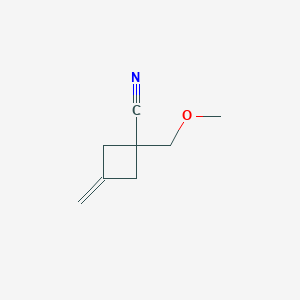
1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile is an organic compound with a unique structure that includes a methoxymethyl group, a methylene group, and a cyclobutanecarbonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile typically involves the reaction of methoxymethyl chloride with a suitable cyclobutanecarbonitrile precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclobutanecarbonitrile derivatives.
Scientific Research Applications
1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The methoxymethyl group can participate in hydrogen bonding and van der Waals interactions, while the nitrile group can act as an electron-withdrawing group, influencing the reactivity of the compound. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(Methoxymethyl)-3-methylenecyclobutanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1-(Methoxymethyl)-3-methylenecyclobutanemethanol: Similar structure but with a hydroxyl group instead of a nitrile group.
1-(Methoxymethyl)-3-methylenecyclobutanamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential applications compared to its analogs with different functional groups. The nitrile group can participate in a variety of chemical transformations, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile |
InChI |
InChI=1S/C8H11NO/c1-7-3-8(4-7,5-9)6-10-2/h1,3-4,6H2,2H3 |
InChI Key |
CUIBGVJDFNPPCM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC(=C)C1)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














